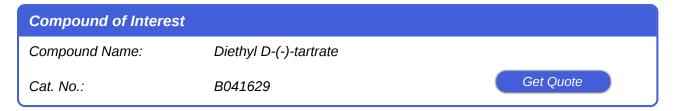


Application Notes and Protocols for Sharpless Asymmetric Epoxidation using Diethyl D-(-)-tartrate

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Audience: Researchers, scientists, and drug development professionals.

Application Notes

The Sharpless-Katsuki asymmetric epoxidation is a renowned enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] This reaction is a cornerstone of modern asymmetric synthesis due to its reliability, high enantioselectivity, and the commercial availability of its components.[1][3] It has been instrumental in the total synthesis of a wide array of complex molecules, including saccharides, antibiotics, pheromones, and leukotrienes.[2]

Core Components: The reaction employs four key components:

- Substrate: A primary or secondary allylic alcohol.
- Oxidant:tert-Butyl hydroperoxide (TBHP).[1][4]
- Catalyst: Titanium tetra(isopropoxide) [Ti(OiPr)4].[5]
- Chiral Ligand: An enantiomerically pure dialkyl tartrate, in this case, Diethyl D-(-)-tartrate [D-(-)-DET].







The active catalyst is a dimeric titanium-tartrate complex that creates a chiral environment.[6] This complex coordinates both the allylic alcohol and the TBHP oxidant, facilitating a directed oxygen transfer to one face of the alkene.[5]

Stereochemical Control with **Diethyl D-(-)-tartrate**:

The choice of tartrate enantiomer dictates the stereochemistry of the resulting epoxy alcohol. A reliable mnemonic exists to predict the outcome. When using **Diethyl D-(-)-tartrate**, the epoxidation occurs on the top face of the alkene when the allylic alcohol is oriented in a specific plane.

To visualize this:

- Draw the C=C double bond vertically.
- Place the allylic alcohol moiety (-CH2OH) in the bottom right quadrant.
- With D-(-)-DET, the oxygen atom is delivered from the top, resulting in an epoxide with the corresponding stereochemistry.[6][7]

This predictability makes the Sharpless epoxidation an invaluable tool for designing synthetic routes to chiral molecules, a critical aspect of drug development.

Representative Data

The following table summarizes typical results for the Sharpless asymmetric epoxidation of various allylic alcohols using a D-(-)-tartrate ligand. High yields and excellent enantiomeric excesses are consistently achieved, particularly for E-substituted allylic alcohols. Z-substituted olefins are known to be less reactive and provide lower selectivity.[6]



Substrate (Allylic Alcohol)	Tartrate Ligand	Yield (%)	Enantiomeric Excess (% ee)
(E)-2-Hexen-1-ol	D-(-)-DET	~85	>94
Geraniol	D-(-)-DIPT	93	88-95
Cinnamyl alcohol	D-(-)-DET	~88	>95
(E)-2-Octen-1-ol	D-(-)-DIPT	79	>98

^{*}D-(-)-Diisopropyl tartrate (DIPT) is often used interchangeably with DET and can sometimes offer slightly higher selectivity.[6] Data is representative of typical outcomes.[6][8]

Detailed Experimental Protocol

This protocol is a general procedure adapted from established methods for the asymmetric epoxidation of a generic allylic alcohol.

Safety Precaution: Highly concentrated solutions of tert-butyl hydroperoxide (TBHP) are potentially hazardous and can decompose violently. Always work behind a safety shield. Avoid contact with strong acids or certain metal salts. Add peroxy compounds to the reaction mixture, not the reverse.

Materials:

- Dichloromethane (CH₂Cl₂), anhydrous
- Titanium(IV) isopropoxide [Ti(OiPr)4]
- Diethyl D-(-)-tartrate [D-(-)-DET]
- Allylic alcohol substrate
- tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., ~3-5 M)
- Activated 3Å or 4Å molecular sieves, powdered
- Ferrous sulfate heptahydrate (FeSO₄·7H₂O)



- · Citric acid
- Sodium hydroxide (NaOH)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Diatomaceous earth (Celite®)

Procedure:

- Preparation of the Catalyst:
 - To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous dichloromethane (approx. 2 mL per mmol of allylic alcohol).
 - Add powdered, activated 3Å or 4Å molecular sieves (0.5-1.0 g per 10 mmol of allylic alcohol).
 - Cool the flask to -20 °C using a dry ice/acetone or cryocool bath.
 - Add Diethyl D-(-)-tartrate (1.2 eq. relative to Ti(OiPr)₄).
 - Add Titanium(IV) isopropoxide (5-10 mol% relative to the allylic alcohol) dropwise to the stirred solution. Stir for 30 minutes at -20 °C to allow the chiral complex to form. A characteristic yellow-orange color should develop.
- Epoxidation Reaction:
 - Add the allylic alcohol (1.0 eq.) to the catalyst solution.
 - Add the anhydrous solution of TBHP (1.5-2.0 eq.) dropwise via syringe over several minutes, ensuring the internal temperature does not rise significantly.
 - Maintain the reaction at -20 °C, monitoring its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to over 24 hours depending on the substrate.



Workup:

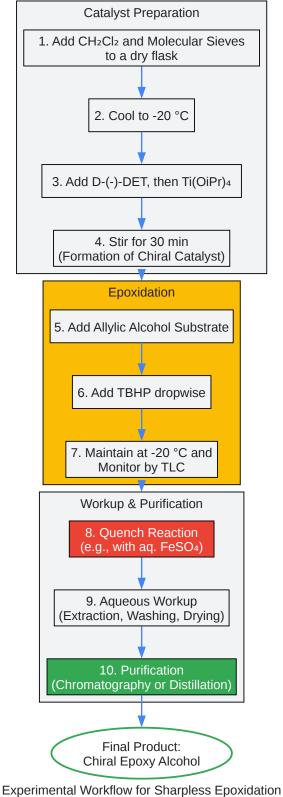
- Upon completion, quench the reaction by adding a saturated aqueous solution of ferrous sulfate or a 10% aqueous solution of citric acid at low temperature.
- Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the orange color disappears and two clear layers form (an aqueous layer and an organic layer containing a white precipitate).
- Filter the mixture through a pad of diatomaceous earth to remove titanium salts, washing the pad with dichloromethane.
- Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash with a 10% NaOH solution in brine to hydrolyze any remaining tartrate esters.
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Purification:

 The crude epoxy alcohol can be purified by flash column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.

Visualizations





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Caption: General experimental workflow for the Sharpless asymmetric epoxidation.



Caption: Mnemonic for predicting stereochemistry with D-(-)-DET.

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